molecular formula C17H13NO2S B12887516 1-Phenyl-2-(2-sulfanylphenyl)-1H-pyrrole-3-carboxylic acid CAS No. 88264-04-4

1-Phenyl-2-(2-sulfanylphenyl)-1H-pyrrole-3-carboxylic acid

Cat. No.: B12887516
CAS No.: 88264-04-4
M. Wt: 295.4 g/mol
InChI Key: YEXPBGWZKDKVEL-UHFFFAOYSA-N
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Description

2-(2-Mercaptophenyl)-1-phenyl-1H-pyrrole-3-carboxylic acid is an organic compound that features a pyrrole ring substituted with a mercaptophenyl and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Mercaptophenyl)-1-phenyl-1H-pyrrole-3-carboxylic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and reduced production costs .

Chemical Reactions Analysis

Types of Reactions

2-(2-Mercaptophenyl)-1-phenyl-1H-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercapto group can yield disulfides, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

2-(2-Mercaptophenyl)-1-phenyl-1H-pyrrole-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Mercaptophenyl)-1-phenyl-1H-pyrrole-3-carboxylic acid involves its interaction with molecular targets in biological systems. The mercapto group can form covalent bonds with thiol groups in proteins, affecting their function. Additionally, the aromatic rings can interact with various receptors and enzymes, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Mercaptophenyl)-1-phenyl-1H-pyrrole-3-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial applications .

Biological Activity

1-Phenyl-2-(2-sulfanylphenyl)-1H-pyrrole-3-carboxylic acid is a compound belonging to the pyrrole family, which has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a pyrrole ring substituted with phenyl and sulfanyl groups. The molecular formula is C15H13N1O2S1C_{15}H_{13}N_{1}O_{2}S_{1}, with a molecular weight of approximately 273.33 g/mol.

Antioxidant Properties

Research indicates that compounds with a pyrrole scaffold can exhibit significant antioxidant activity. For instance, studies have shown that derivatives of pyrrole can modulate oxidative stress pathways, potentially providing protective effects against cellular damage caused by reactive oxygen species (ROS) . The specific compound may interact with the Keap1-Nrf2 signaling pathway, which is crucial for the cellular response to oxidative stress.

Antimicrobial Activity

Pyrrole derivatives have been investigated for their antimicrobial properties. In vitro studies suggest that this compound may inhibit the growth of various bacterial strains, although specific data on this compound's efficacy compared to other known antimicrobial agents remains limited .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory potential. Research indicates that it may inhibit pro-inflammatory cytokines and pathways involved in inflammation, making it a candidate for treating inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Keap1-Nrf2 Pathway Modulation : It may enhance the nuclear translocation of Nrf2, leading to increased expression of antioxidant genes such as HO-1 and NQO1 .
  • Inhibition of Enzymatic Activity : The compound could potentially inhibit enzymes involved in inflammatory responses, thereby reducing inflammation .

Case Studies and Research Findings

A notable study explored the effects of pyrrole derivatives on lung injury models. The findings suggested that certain pyrrole compounds could significantly alleviate symptoms of acute lung injury by modulating oxidative stress pathways .

Study ReferenceCompound TestedBiological ActivityKey Findings
Pyrrole DerivativeAntioxidant, Anti-inflammatoryReduced oxidative stress markers in lung injury models
Pyrrole DerivativeAntimicrobialInhibition of bacterial growth in vitro

Properties

CAS No.

88264-04-4

Molecular Formula

C17H13NO2S

Molecular Weight

295.4 g/mol

IUPAC Name

1-phenyl-2-(2-sulfanylphenyl)pyrrole-3-carboxylic acid

InChI

InChI=1S/C17H13NO2S/c19-17(20)14-10-11-18(12-6-2-1-3-7-12)16(14)13-8-4-5-9-15(13)21/h1-11,21H,(H,19,20)

InChI Key

YEXPBGWZKDKVEL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=CC(=C2C3=CC=CC=C3S)C(=O)O

Origin of Product

United States

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